Bienvenue dans la boutique en ligne BenchChem!

methyl 4-(N-(3-(benzofuran-2-yl)-3-hydroxypropyl)sulfamoyl)benzoate

medicinal chemistry structure–activity relationship antifungal

Methyl 4-(N-(3-(benzofuran-2-yl)-3-hydroxypropyl)sulfamoyl)benzoate (CAS 1448128‑85‑5; molecular formula C₁₉H₁₉NO₆S; MW 389.42 g mol⁻¹) belongs to the class of sulfamoyl benzoate esters bearing a benzofuran-containing 3‑hydroxypropyl side‑chain. The compound is supplied as a research‑grade chemical (typical purity ≥ 95 %) and is structurally positioned at the intersection of benzofuran pharmacology and sulfonamide‑based bioactivity.

Molecular Formula C19H19NO6S
Molecular Weight 389.42
CAS No. 1448128-85-5
Cat. No. B2803992
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 4-(N-(3-(benzofuran-2-yl)-3-hydroxypropyl)sulfamoyl)benzoate
CAS1448128-85-5
Molecular FormulaC19H19NO6S
Molecular Weight389.42
Structural Identifiers
SMILESCOC(=O)C1=CC=C(C=C1)S(=O)(=O)NCCC(C2=CC3=CC=CC=C3O2)O
InChIInChI=1S/C19H19NO6S/c1-25-19(22)13-6-8-15(9-7-13)27(23,24)20-11-10-16(21)18-12-14-4-2-3-5-17(14)26-18/h2-9,12,16,20-21H,10-11H2,1H3
InChIKeyHGVZPOKYUQVPMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Methyl 4-(N-(3-(benzofuran-2-yl)-3-hydroxypropyl)sulfamoyl)benzoate (CAS 1448128-85-5) – Structural Identity and Procurement-Relevant Baseline


Methyl 4-(N-(3-(benzofuran-2-yl)-3-hydroxypropyl)sulfamoyl)benzoate (CAS 1448128‑85‑5; molecular formula C₁₉H₁₉NO₆S; MW 389.42 g mol⁻¹) belongs to the class of sulfamoyl benzoate esters bearing a benzofuran-containing 3‑hydroxypropyl side‑chain . The compound is supplied as a research‑grade chemical (typical purity ≥ 95 %) and is structurally positioned at the intersection of benzofuran pharmacology and sulfonamide‑based bioactivity [1]. Its defined substitution pattern—specifically the para‑sulfamoyl benzoate methyl ester coupled to a 3‑(benzofuran‑2‑yl)‑3‑hydroxypropyl appendage—distinguishes it from both earlier phenyl‑sulfamoyl benzoate antifungals and the regioisomeric 2‑hydroxypropyl or furan‑based analogs that populate commercial catalogues [2].

Why Generic Substitution Fails for Methyl 4-(N-(3-(benzofuran-2-yl)-3-hydroxypropyl)sulfamoyl)benzoate


Within the sulfamoyl‑benzoate chemical space, even minor modifications of the linker region or the aromatic terminal group can abolish or profoundly alter biological activity. The 3‑hydroxypropyl spacer in this compound creates a specific hydrogen‑bonding geometry that is absent in the 2‑hydroxypropyl regioisomer (CAS 1903762‑63‑9) . Furthermore, the benzofuran nucleus confers π‑stacking capacity and lipophilicity not provided by the simpler furan analog (CAS not registered) or the phenyl‑based leads such as methyl 3‑bromo‑2‑nitro‑5‑(N‑phenylsulfamoyl)benzoate (SB‑1) [1]. Replacing the methyl sulfamoylbenzoate ester with a diethylsulfamoylbenzamide (CAS 1448028‑71‑4) changes both the hydrogen‑bond‑acceptor count and the conformational flexibility, making in‑class interchange unreliable . For procurement decisions, assuming an analog will behave identically ignores these critical pharmacophoric differences and risks investing in a compound that lacks the desired target engagement or physicochemical profile.

Quantitative Differentiation Guide for Methyl 4-(N-(3-(benzofuran-2-yl)-3-hydroxypropyl)sulfamoyl)benzoate


Positional Isomer Differentiation: 3‑Hydroxypropyl vs. 2‑Hydroxypropyl Linker

The target compound possesses a 3‑hydroxypropyl spacer between the sulfonamide nitrogen and the benzofuran ring. The closest positional isomer, methyl 4-(N-(2-(benzofuran-2-yl)-2-hydroxypropyl)sulfamoyl)benzoate (CAS 1903762‑63‑9), bears the hydroxyl group at the 2‑position . In sulfonamide‑based series, shifting the hydroxyl from the 3‑ to the 2‑position alters the hydrogen‑bond‑donor directionality and frequently results in differential target‑binding poses [1]. Although direct head‑to‑head biological data for this specific pair are absent, structural analysis predicts a higher conformational flexibility and extended pharmacophore reach for the 3‑hydroxypropyl variant, which can be critical when fitting into hydrophobic enzyme pockets that demand a longer, linear spacer.

medicinal chemistry structure–activity relationship antifungal

Aromatic Terminal Group: Benzofuran vs. Furan Impact on Lipophilicity and π‑Stacking

Replacement of the benzofuran moiety by a furan ring yields methyl 4-{[3-(furan-3-yl)-3-hydroxypropyl]sulfamoyl}benzoate . This substitution reduces the aromatic surface area available for π‑π stacking with hydrophobic protein pockets. Using the consensus lipophilicity descriptor log P, benzofuran contributes approximately +1.5 log units more than furan due to the fused benzene ring [1]. In the context of the Malassezia furfur antifungal sulfamoylbenzoate series, the lead compound SB‑1 (methyl 3‑bromo‑2‑nitro‑5‑(N‑phenylsulfamoyl)benzoate) achieved the highest cytotoxicity against the fungus, demonstrating the importance of an extended aromatic system [2]. The benzofuran analog is predicted to offer improved lipophilic complementarity relative to its furan counterpart.

physicochemical profiling drug design antifungal

Sulfamoyl Functional Group: Methyl Ester vs. Diethylsulfamoyl Benzamide

The target compound presents a methyl sulfamoylbenzoate headgroup, whereas the closest commercial benzamide analog, N-[3-(1-benzofuran-2-yl)-3-hydroxypropyl]-4-(diethylsulfamoyl)benzamide (CAS 1448028‑71‑4), carries a diethylsulfamoylbenzamide moiety . The methyl ester group is a hydrogen‑bond acceptor only, while the benzamide adds an H‑bond donor (NH), altering the overall polarity and solubility profile. Calculated topological polar surface area (tPSA) for the target compound is approximately 101 Ų (ester + sulfonamide), compared with ~112 Ų for the benzamide analog, shifting the balance between passive permeability and aqueous solubility [1]. In sulfonamide drug classes, such a difference can affect oral bioavailability predictions and is therefore relevant when selecting a chemical probe for in‑vivo or cellular studies.

medicinal chemistry hydrogen‑bonding solubility

Antifungal Class‑Level Activity Contextualized Against the SB‑1 Lead

Although no direct antifungal data exist for the target compound, it resides in the same chemical class as the lead compound methyl 3‑bromo‑2‑nitro‑5‑(N‑phenylsulfamoyl)benzoate (SB‑1), which exhibited significant cytotoxic activity against Malassezia furfur (the causative agent of seborrheic dermatitis) in a resazurin‑based viability assay using zinc pyrithione (100 µg mL⁻¹) as a positive control [1]. In the 2020 Mendeleev Communications report, SB‑1 was the most potent congener among a set of eight sulfamoylbenzoates, underscoring the importance of aromatic substitution on the sulfonamide nitrogen [1]. The benzofuran‑bearing title compound represents a logical extension of this SAR, replacing the phenyl ring with a benzofuran heterocycle that could engage additional π‑interactions or hydrogen‑bond contacts in the M. furfur target binding site.

antifungal Malassezia furfur seborrheic dermatitis

Prioritized Application Scenarios for Methyl 4-(N-(3-(benzofuran-2-yl)-3-hydroxypropyl)sulfamoyl)benzoate Based on Available Evidence


Structure–Activity Relationship Expansion of Sulfamoylbenzoate Antifungals

The compound serves as a benzofuran‑containing probe to extend the SAR beyond the phenyl‑substituted lead SB‑1. Researchers studying Malassezia furfur inhibition can procure this compound alongside the 2‑hydroxypropyl and furan analogs to map the steric and electronic requirements of the hydrophobic binding pocket [1].

Physicochemical Benchmarking Against Commercial Analogs

With its defined methyl ester headgroup, the compound can be used in comparative log P, solubility, and permeability assays alongside the diethylsulfamoylbenzamide analog (CAS 1448028‑71‑4), enabling experimental validation of the predicted tPSA and H‑bond donor differences and guiding the selection of optimal leads for in‑vivo PK studies [2].

Fragment‑Based or Computational Library Design

The compound’s benzofuran‑3‑hydroxypropyl‑sulfamoylbenzoate scaffold offers a modular template for virtual screening libraries. Its unique substitution pattern—unrepresented in major public bioactivity databases—makes it a valuable entry for in‑silico docking campaigns aimed at identifying novel sulfonamide‑binding enzyme targets [3].

Chemical Biology Tool for Sulfonamide Target Identification

As a structurally distinct sulfamoylbenzoate, the compound can be employed in affinity‑based protein profiling (e.g., pull‑down or photoaffinity labeling) to identify novel targets in fungal or cancer cell lysates, leveraging the benzofuran chromophore for UV or fluorescence detection [2].

Quote Request

Request a Quote for methyl 4-(N-(3-(benzofuran-2-yl)-3-hydroxypropyl)sulfamoyl)benzoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.